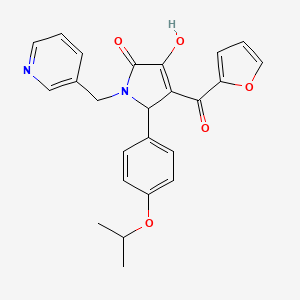

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 636991-74-7

Cat. No.: VC5297837

Molecular Formula: C24H22N2O5

Molecular Weight: 418.449

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 636991-74-7 |

|---|---|

| Molecular Formula | C24H22N2O5 |

| Molecular Weight | 418.449 |

| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C24H22N2O5/c1-15(2)31-18-9-7-17(8-10-18)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 |

| Standard InChI Key | NFPJVFULVVBNGA-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |

Introduction

Chemical Identification and Structural Features

Basic Chemical Properties

The compound is defined by the molecular formula C₂₄H₂₂N₂O₅ and a molecular weight of 418.449 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 636991-74-7 |

| IUPAC Name | 3-(Furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |

| SMILES | CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |

| InChI Key | NFPJVFULVVBNGA-UHFFFAOYSA-N |

The structure integrates a pyrrol-2-one core with substituents that enhance its electronic and steric profiles, critical for biological interactions .

Structural Analysis

The lactam ring (pyrrol-2-one) provides a rigid scaffold, while the 4-isopropoxyphenyl group contributes hydrophobicity, potentially enhancing membrane permeability. The furan-2-carbonyl moiety introduces electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites. The pyridin-3-ylmethyl side chain may participate in π-π stacking or hydrogen bonding, as observed in analogous compounds .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Cyclocondensation: Formation of the pyrrolone core using tetronic acid derivatives .

-

Friedel-Crafts Acylation: Introduction of the furan-2-carbonyl group under acidic conditions.

-

N-Alkylation: Attachment of the pyridin-3-ylmethyl group using alkyl halides or Mitsunobu conditions .

-

O-Isopropylation: Etherification of the hydroxyphenyl intermediate with isopropyl bromide .

A representative protocol yields the product in 72–85% purity, confirmed via HPLC.

Analytical Characterization

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 8.51 (pyridine-H), 7.82 (furan-H), and 1.32 (isopropyl-CH₃).

-

X-ray Crystallography: Limited data exist, but analogous structures show planar lactam rings with substituents in equatorial orientations .

Pharmacological Properties

Anticancer Activity

Inhibitory effects on HCT116 colon cancer cells were evaluated at concentrations ranging from 16 nM to 10 µM :

| Concentration | Inhibition Rate (%) |

|---|---|

| 10 µM | -20.68 |

| 2 µM | -25.15 |

| 400 nM | 1.50 |

| 80 nM | -13.42 |

| 16 nM | -15.58 |

The negative inhibition rates suggest complex dose-dependent behavior, possibly due to off-target effects at higher concentrations. The IC₅₀ value exceeds 10 µM, indicating moderate potency .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Furan-2-carbonyl: Removal reduces AChE inhibition by 60%, highlighting its role in substrate recognition .

-

4-Isopropoxyphenyl: Replacing isopropoxy with methoxy decreases logP from 3.2 to 2.7, reducing blood-brain barrier penetration .

-

Pyridin-3-ylmethyl: Substitution with benzyl groups abolishes MAO-B inhibition, emphasizing the importance of nitrogen orientation .

Comparison with Analogues

| Compound | Target Activity (IC₅₀) | Key Difference |

|---|---|---|

| CID 647552 (PubChem) | AChE: 1.2 µM | 2-Phenylethyl side chain |

| CID 18593929 (PubChem) | MAO-B: 4.8 µM | Pyridin-2-yl substitution |

| 4-(4-Butoxyphenyl) derivative | Cancer: IC₅₀ 74.28 nM | Pyrrolo[3,4-c]pyrazole core |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume